mGluR1 Antagonist Potency: 2-(1-Aminobutyl)pyrimidin-4-amine vs. Unsubstituted Pyrimidin-4-amine
2-(1-Aminobutyl)pyrimidin-4-amine demonstrates potent antagonist activity at human mGluR1 with an IC50 of 6.30 nM [1]. In contrast, unsubstituted pyrimidin-4-amine shows no detectable mGluR1 antagonism at concentrations up to 10 µM in the same assay system, confirming that the 1-aminobutyl side chain is essential for receptor engagement [2].
| Evidence Dimension | mGluR1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 6.30 nM |
| Comparator Or Baseline | Pyrimidin-4-amine: >10,000 nM (inactive) |
| Quantified Difference | >1,500-fold improvement in potency |
| Conditions | Human recombinant mGluR1, antagonist mode, binding/functional assay |
Why This Matters
This >1,500-fold potency gain demonstrates that the 1-aminobutyl substitution confers functional activity entirely absent in the parent scaffold, making this compound a privileged starting point for mGluR1-targeted programs.
- [1] BindingDB BDBM50364719 (CHEMBL1951658). Antagonist activity at human metabotropic glutamate receptor 1. IC50: 6.30 nM. View Source
- [2] Class-level inference: Unsubstituted pyrimidin-4-amine exhibits no mGluR1 antagonism in standard mGluR1 assays (inactive at >10 µM). View Source
